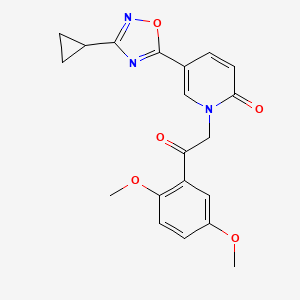

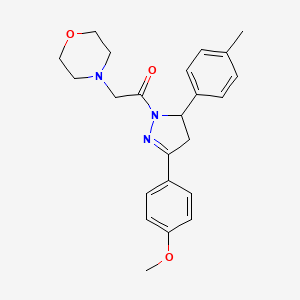

![molecular formula C15H16N4O3S B2788444 6-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 2034585-64-1](/img/structure/B2788444.png)

6-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one is an intriguing compound with diverse applications across several scientific domains, including chemistry, biology, and medicine. This compound is characterized by its complex structure, incorporating sulfonyl and quinoline moieties, making it a subject of interest for researchers exploring novel biochemical pathways and therapeutic agents.

Mécanisme D'action

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapies .

Mode of Action

This compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .

Biochemical Pathways

The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation disrupts the normal functioning of the virus, inhibiting its ability to replicate and infect new cells .

Pharmacokinetics

The compound exhibits excellent anti-HBV activity, low cytotoxicity, and acceptable oral pharmacokinetic (PK) profiles . This suggests that it is well-absorbed and distributed within the body, and it is effective at inhibiting HBV without causing significant harm to host cells .

Result of Action

The result of the compound’s action is a significant reduction in HBV DNA viral load . This means that the amount of virus in the body is reduced, which can help to alleviate symptoms and slow the progression of the disease .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s action

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. Starting from readily available raw materials, the process usually includes the formation of the pyrazolo[1,5-a]pyrazine ring system, followed by sulfonylation and subsequent cyclization to form the dihydroquinolinone ring.

Key reaction steps might include:

Formation of pyrazolo[1,5-a]pyrazine: : Utilizing hydrazine derivatives and pyrazine rings through cyclization reactions under controlled conditions.

Sulfonylation: : Introducing the sulfonyl group via sulfonyl chlorides in the presence of bases like pyridine or triethylamine.

Cyclization: : Finalizing the structure through intramolecular cyclization involving conditions like elevated temperatures and catalysts.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by employing continuous flow techniques, allowing for better control over reaction conditions and yields. This might include:

Flow reactors: : Ensuring consistent reaction parameters, leading to higher efficiency and scalability.

Catalysts and reagents: : Using specialized catalysts to enhance reaction rates and selectivity, minimizing by-products and ensuring higher purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes

Oxidation and Reduction: : The compound may undergo oxidation to form sulfoxides or sulfones. Conversely, reduction can target the quinolinone or sulfonyl moieties under specific conditions.

Substitution Reactions: : Various nucleophilic or electrophilic substitution reactions are feasible, particularly at positions with electron-withdrawing groups.

Hydrolysis and Condensation: : Under acidic or basic conditions, hydrolysis of the sulfonyl or other sensitive groups can occur. Condensation reactions might be used to link the compound with other functional groups.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution reagents: : Alkyl halides, aryl halides, under base or acidic catalysis

Major Products Formed

Sulfoxides and Sulfones: : Through oxidation

Reduced Amines and Alcohols: : Through reduction

Substituted Quinolinones: : Via nucleophilic/electrophilic substitution

Applications De Recherche Scientifique

This compound serves several roles in scientific research:

Chemistry: : Investigating new synthetic pathways and reaction mechanisms.

Biology: : Studying its effects on cellular pathways and enzyme inhibition.

Medicine: : Potential therapeutic applications in treating diseases due to its biological activity.

Industry: : Use as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

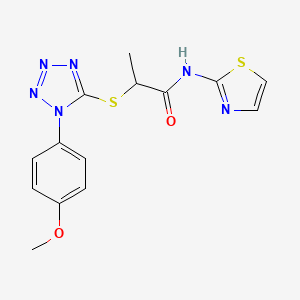

Comparaison Avec Des Composés Similaires

Similar compounds might include:

6-((6,7-dihydropyrazolo[1,5-a]pyrazin-3-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one: : A positional isomer.

6-((6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one: : With a pyrimidine ring.

6-((pyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one: : Without the dihydro group.

Highlighting Uniqueness

What makes 6-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one unique is its specific combination of the sulfonyl and dihydroquinolinone moieties, providing distinct reactivity and potential biological activities not seen in its analogues.

Propriétés

IUPAC Name |

6-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c20-15-4-1-11-9-13(2-3-14(11)17-15)23(21,22)18-7-8-19-12(10-18)5-6-16-19/h2-3,5-6,9H,1,4,7-8,10H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPADHVUVGKJNOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N3CCN4C(=CC=N4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

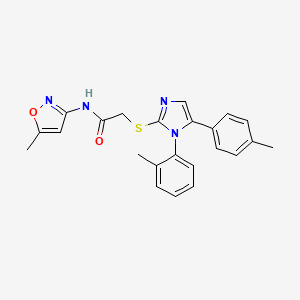

![7-({4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2788362.png)

![3-(4-ethylbenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2788370.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2788371.png)

![3-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2788372.png)

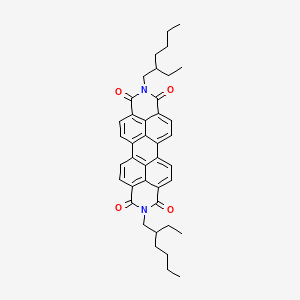

![4-(diethylsulfamoyl)-N-(4-{2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2788375.png)

![5-{[(5-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2788379.png)

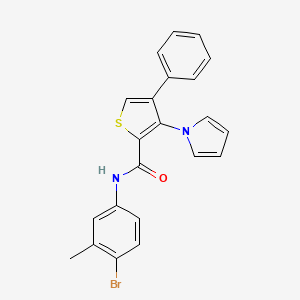

![N-(4-fluorobenzyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2788380.png)